Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a thiazole ring with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a nitrile and a thiourea derivative.
Pyridine Derivative Synthesis: The pyridine moiety is often introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine.
Pyrrolidine Ring Formation: The pyrrolidine ring is typically formed through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Final Coupling and Protection: The final step involves coupling the synthesized intermediates and protecting the amine group with a tert-butyl carbamate (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
tert-butyl 3-[[2-[(5-cyano-1,3-thiazol-2-yl)amino]pyridin-4-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23N5O2S/c1-19(2,3)26-18(25)24-7-5-14(12-24)8-13-4-6-21-16(9-13)23-17-22-11-15(10-20)27-17/h4,6,9,11,14H,5,7-8,12H2,1-3H3,(H,21,22,23) |
InChI Key |
SNPPNCQFRNZSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.